Isoquinoline, sulfate

Description

Historical Context and Isolation of Isoquinoline (B145761)

The journey of isoquinoline began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar. wikipedia.orgwikidoc.orgatamanchemicals.com The method of isolation involved the fractional crystallization of the acid sulfate (B86663), a technique that capitalizes on the basic nature of isoquinoline. wikipedia.orgatamanchemicals.comchemicalbook.com In 1914, Weissgerber refined this process by employing selective extraction from coal tar, a method that took advantage of the fact that isoquinoline is more basic than its structural isomer, quinoline (B57606). wikipedia.orgwikidoc.orgatamanchemicals.com This difference in basicity allows for a more efficient separation, followed by fractional crystallization of the acid sulfate to yield pure isoquinoline. wikipedia.orgatamanchemicals.com

While various synthetic methods exist for producing isoquinoline and its derivatives, the isolation from coal tar remains a historically significant method, directly involving the formation of isoquinoline sulfate as an intermediate. numberanalytics.comwikipedia.org

Broad Research Landscape of Isoquinoline and its Derivatives in Chemical Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science due to the wide range of biological and physical properties exhibited by its derivatives. amerigoscientific.comnih.gov

In the realm of medicinal chemistry , isoquinoline derivatives are integral to a vast number of natural products, particularly alkaloids like morphine and papaverine, which are derived from the amino acid tyrosine. wikidoc.orgatamanchemicals.comrsc.org The therapeutic applications of isoquinoline-based compounds are extensive and include:

Anticancer agents atamanchemicals.comnih.gov

Antimicrobial and antifungal agents chemicalbook.comnih.govsolubilityofthings.com

Analgesics and anesthetics amerigoscientific.comslideshare.net

Antihypertensive agents chemicalbook.com

Neuroprotective agents , with some tetrahydroisoquinoline derivatives being studied for their connection to Parkinson's disease. wikipedia.orgwikidoc.org

The development of synthetic methodologies to access diverse isoquinoline derivatives remains an active area of research, moving beyond traditional methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions to more modern and efficient techniques. numberanalytics.comnih.govsioc-journal.cn

In materials science , isoquinoline derivatives are utilized in the creation of:

Dyes and pigments wikidoc.orgsolubilityofthings.com

Conductive materials and optical materials amerigoscientific.com

Corrosion inhibitors wikidoc.orgchemicalbook.com

Ligands for metal-organic frameworks (MOFs) , which have applications in gas storage and catalysis. amerigoscientific.com

The versatility of the isoquinoline ring system, allowing for functionalization at various positions, ensures its continued importance in the development of novel compounds with tailored properties for a wide array of scientific and technological applications. amerigoscientific.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Isoquinoline |

| Isoquinoline sulfate |

| Quinoline |

| Morphine |

| Papaverine |

| Tyrosine |

| Benzene (B151609) |

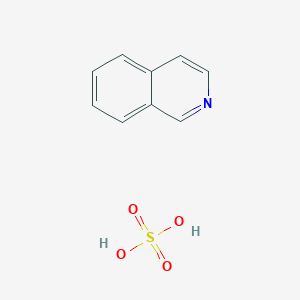

Structure

2D Structure

Properties

IUPAC Name |

isoquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4/h1-7H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVXLEZHGVTRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480498 | |

| Record name | Isoquinoline, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105012-80-4 | |

| Record name | Isoquinoline, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoquinoline and Its Derivatives

Classical Total Synthesis Approaches to Isoquinoline (B145761) Frameworks

The foundational methods for isoquinoline synthesis have remained mainstays in organic chemistry due to their reliability and broad applicability. These classical reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as intramolecular electrophilic cyclization strategies, provide robust pathways to the isoquinoline core.

Bischler-Napieralski Reaction and its Modifications

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgnrochemistry.comwikipedia.orgjk-sci.comslideshare.net The reaction proceeds through an electrophilic aromatic substitution mechanism. jk-sci.com

The mechanism of the Bischler-Napieralski reaction is believed to involve the initial formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclized product. organic-chemistry.orgnrochemistry.com The choice of dehydrating agent and reaction conditions can significantly influence the reaction outcome. For instance, in substrates lacking electron-donating groups on the aromatic ring, a mixture of phosphorus pentoxide in refluxing phosphoryl chloride is often most effective. jk-sci.com

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. One notable modification involves the use of milder reagents to effect the cyclization, which can be beneficial for sensitive substrates.

Pictet-Spengler Reaction and Stereoselective Variants

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. nih.govwikipedia.org This reaction is of great importance in the synthesis of isoquinoline alkaloids and other natural products. nih.gov

The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product. wikipedia.org The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com

A significant advancement in the Pictet-Spengler reaction has been the development of stereoselective variants. When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position of the tetrahydroisoquinoline ring. wikipedia.org Enantioselective Pictet-Spengler reactions have been achieved using chiral Brønsted acids or chiral auxiliaries to control the stereochemical outcome of the cyclization. acs.orgorganicreactions.org These stereoselective methods are crucial for the asymmetric synthesis of complex, biologically active isoquinoline alkaloids.

Pomeranz-Fritsch Reaction and Glyoxal (B1671930) Acetal Methodologies

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com In its archetypal form, the reaction utilizes sulfuric acid as the proton donor. wikipedia.org The starting benzalaminoacetal is typically formed by the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. chemistry-reaction.com

The mechanism involves the acid-catalyzed cyclization of the benzalaminoacetal. The reaction proceeds through the formation of an electrophilic intermediate that undergoes intramolecular attack by the benzene (B151609) ring to form the isoquinoline nucleus. wikipedia.org

A significant modification of this reaction is the Schlittler-Muller modification, which utilizes a substituted benzylamine (B48309) and a glyoxal hemiacetal as the starting materials. thermofisher.comchem-station.comdrugfuture.com This variation allows for the synthesis of C1-substituted isoquinolines. Another modification, the Bobbitt modification, involves the hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline. thermofisher.com

Intramolecular Electrophilic Cyclization Strategies

Beyond the named reactions, a broader class of intramolecular electrophilic cyclization strategies is employed for the synthesis of the isoquinoline framework. These reactions generally involve the cyclization of a suitably functionalized aromatic precursor onto the aromatic ring. For instance, the cyclization of N-alkenyl-2-halo-3-nitrobenzamides can be achieved under acidic conditions.

The key step in these strategies is the generation of an electrophilic center that can be attacked by the aromatic ring. The nature of the activating group and the reaction conditions are critical for the success of the cyclization. These methods offer a versatile approach to a wide range of substituted isoquinolines.

Modern Catalytic Strategies in Isoquinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines, offering high efficiency, functional group tolerance, and atom economy. These modern catalytic strategies often proceed via C-H activation and annulation pathways.

Transition Metal-Catalyzed Annulation Reactions

Transition metal-catalyzed annulation reactions have become a cornerstone of modern heterocyclic synthesis. researchgate.net These reactions typically involve the coupling of an aromatic substrate with a suitable partner, such as an alkyne or an alkene, to construct the isoquinoline ring system in a single step. A variety of transition metals, including rhodium, ruthenium, palladium, cobalt, and copper, have been successfully employed as catalysts for these transformations. researchgate.netorganic-chemistry.orgmdpi.com

The general mechanism of these reactions often involves the directed C-H activation of the aromatic substrate by the metal catalyst, followed by insertion of the coupling partner and subsequent reductive elimination to afford the annulated product. The use of a directing group on the aromatic substrate is often crucial for achieving high regioselectivity in the C-H activation step.

Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions for Isoquinoline Synthesis

| Catalyst | Aromatic Substrate | Coupling Partner | Product | Reference |

| Rh(III) | O-pivaloyl Oxime | Acryloylsilane | 3-Acylsilane-substituted isoquinoline | researchgate.net |

| Rh(III) | Hydrazone | Alkyne | Highly substituted isoquinoline | acs.org |

| Ru(II) | Primary benzylamine | Sulfoxonium ylide | Isoquinoline | organic-chemistry.org |

| Pd(II) | N-methoxybenzamide | 2,3-allenoic acid ester | 3,4-substituted hydroisoquinolone | mdpi.com |

These modern catalytic methods have significantly expanded the toolbox for isoquinoline synthesis, enabling the construction of complex and highly functionalized isoquinoline derivatives that were previously difficult to access.

Organocatalytic and Amine-Catalyzed Protocols

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral phosphoric acids have been employed to catalyze the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines via dynamic kinetic resolution. acs.orgnih.gov This method can yield single regioisomeric isoquinolines with excellent enantioselectivities. acs.org

In addition to organocatalysis, primary amines have been utilized as directing groups in ruthenium-catalyzed syntheses of isoquinolines. acs.org A broad range of benzylamines and related compounds can undergo oxidative coupling with internal alkynes to afford a wide variety of substituted isoquinolines. acs.org

| Catalyst/Directing Group | Reaction Type | Key Features | Reference |

| Chiral phosphoric acids | Asymmetric Pictet-Spengler | Synthesis of axially chiral tetrahydroisoquinolines, dynamic kinetic resolution, high enantioselectivity. | acs.orgnih.gov |

| Primary amines (directing group) with Ru-catalyst | Oxidative coupling | Broad substrate scope, synthesis of various substituted isoquinolines. | acs.org |

Visible-Light Catalysis in Isoquinoline Synthesis

Visible-light photocatalysis has gained significant attention as a green and sustainable method for promoting organic transformations. acs.orgacs.orgnih.gov This approach utilizes light energy to initiate radical-based reactions under mild conditions.

A seamless reaction pathway to isoquinoline derivatives has been developed using visible-light catalysis. acs.orgacs.org In one example, eosin-Y, an organic dye, serves as the photocatalyst to initiate the cyclization of oxime derivatives to form the isoquinoline core. acs.org This method offers a milder and greener alternative to traditional transition-metal-catalyzed syntheses. acs.org Additionally, visible-light-induced radical cascade cyclization reactions have been employed for the synthesis of indolo[2,1-a]isoquinoline derivatives, demonstrating the versatility of this approach for constructing fused isoquinoline systems. rsc.org

| Catalyst/System | Reaction Type | Key Features | Reference |

| Eosin-Y (organic dye) | Photoredox cyclization | Green and mild conditions, avoids transition metals. | acs.org |

| Visible-light photocatalyst | Radical cascade cyclization | Synthesis of fused isoquinoline systems like indolo[2,1-a]isoquinolines. | rsc.org |

Microwave-Assisted Synthesis of Isoquinolines

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of isoquinolines.

A palladium-catalyzed, microwave-assisted one-pot reaction has been developed for the synthesis of various substituted isoquinolines, furopyridines, and thienopyridines. acs.org This method involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate. acs.org The use of microwave irradiation significantly reduces reaction times. acs.org

Another example is a copper-catalyzed, microwave-assisted one-pot synthesis of 3,4-diaryl isoquinolines from N-tert-butyl-o-iodobenzaldimine and an aryl alkyne. nih.gov This tandem process, catalyzed by CuI/2,2'-biimidazole, proceeds efficiently under microwave irradiation. nih.gov Furthermore, metal-free, microwave-assisted radical cyclization of vinyl isonitriles with alcohols has been reported to produce hydroxyl-containing isoquinolines. nih.gov

| Catalyst/System | Reaction Type | Key Features | Reference |

| Palladium catalyst | Sequential coupling-imination-annulation | One-pot synthesis, reduced reaction times, synthesis of various N-heterocycles. | acs.org |

| CuI/2,2'-biimidazole | Tandem process | One-pot synthesis of 3,4-diaryl isoquinolines. | nih.gov |

| Metal-free | Radical cyclization | Synthesis of hydroxyl-containing isoquinolines, high atom economy. | nih.gov |

Functionalization and Derivatization Strategies of the Isoquinoline Core

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. nih.govrsc.orgrsc.orgnih.gov Consequently, the development of efficient and selective methods for the functionalization and derivatization of the isoquinoline core remains a key area of focus in synthetic organic chemistry. nih.govrsc.org Modern synthetic strategies have moved towards more atom- and step-economical approaches, including direct C-H functionalization, regioselective substitutions, and multi-component reactions, to introduce molecular complexity and access diverse isoquinoline derivatives. mdpi.comresearchgate.net

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the isoquinoline core, avoiding the need for pre-functionalized starting materials. mdpi.com Transition-metal catalysis, particularly with rhodium(III), has been extensively utilized for the regioselective introduction of substituents onto the isoquinoline ring. For instance, Rh(III)-catalyzed C-H activation of benzimidates with diazo compounds provides an efficient route to substituted isoquinolines. rsc.org This method is characterized by its mild reaction conditions and broad functional group tolerance. rsc.org

Another notable advancement is the Rh(III)-catalyzed coupling of oximes with α-diazo-β-keto compounds, which proceeds via an oxime-directed C-H activation/carbene insertion/annulation process to yield multisubstituted isoquinoline N-oxides without the need for an external oxidant. rsc.org Similarly, isoquinolines can be synthesized through a redox-neutral dehydrative cross-coupling between oximines and alkynes using a [RhCp*Cl2]2 catalyst, a process that is insensitive to moisture or air. researchgate.net

The utility of C-H functionalization extends to the synthesis of complex heterocyclic systems. For example, a removable directing group strategy has been employed in a Rh(III)-catalyzed C-H activation/annulation cascade to produce highly fused isoquinolines. rsc.org

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| Rh(III) catalyst | Benzimidates and diazo compounds | Substituted isoquinolines | Mild conditions, broad functional group tolerance. rsc.org |

| Rh(III) catalyst | Oximes and α-diazo-β-keto compounds | Isoquinoline N-oxides | Oxidant-free, releases H2O and N2 as byproducts. rsc.org |

| [RhCp*Cl2]2 / CsOAc | Oximines and alkynes | Isoquinolines | Redox-neutral, insensitive to moisture or air. researchgate.net |

| Rh(III) catalyst | Aryl imidates and 3-diazoindolin-2-imines | 7H-indolo[2,3-c]isoquinolines | Imidate-directed, mild conditions. rsc.org |

Regioselective Substitution at C-1, C-3, C-4, C-5, C-8 and N-2 Positions

Achieving regioselectivity in the substitution of the isoquinoline core is crucial for the targeted synthesis of specific isomers with desired biological activities. nih.govrsc.org Various methods have been developed to introduce functional groups at specific positions.

C-1 Position: The C-1 position is particularly susceptible to nucleophilic attack, especially in isoquinolinium salts. A facile one-pot synthesis of 1-arylisoquinolines has been developed involving the coupling of an aryl aldehyde with hydroxylamine (B1172632) to form an oxime, which then undergoes acylation and cyclization. nih.gov

C-3 and C-4 Positions: Palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com The reaction proceeds smoothly to afford a variety of 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com

C-4 Position: A metal-free method for the C-4 alkylation of isoquinolines has been described, utilizing benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile in a temporary dearomatization strategy. researchgate.net

General Substitution: A review of modern synthetic approaches highlights numerous methodologies for introducing substituents at the C-1, C-3, and C-4 positions, as well as at the N-2 atom, reflecting the broad interest in creating diverse isoquinoline libraries. nih.govrsc.org

| Position | Method | Reactants | Product |

| C-1 | One-pot coupling and cyclization | Aryl aldehyde, hydroxylamine, aryl acetic acid | 1-Arylisoquinoline nih.gov |

| C-3, C-4 | Palladium-catalyzed C-H activation/annulation | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-Substituted hydroisoquinolones mdpi.com |

| C-4 | Metal-free temporary dearomatization | Isoquinoline, benzoic acid, vinyl ketone | C-4 alkylated isoquinoline researchgate.net |

Multi-component Coupling Reactions

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like isoquinoline derivatives. beilstein-journals.org These reactions allow for the formation of multiple bonds in a single step from three or more starting materials.

A notable example is a three-component reaction involving isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Another approach utilizes a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization to construct imidazopyridine-fused isoquinolinones. beilstein-journals.orgresearchgate.net

The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol to rapidly synthesize diverse substituted polycyclic quinazolinones, which are structurally related to isoquinolines. acs.org Furthermore, new isoquinazoline derivatives have been synthesized in excellent yields via a three-component reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative under solvent-free conditions. tandfonline.com

| Reaction Name/Type | Components | Product Type |

| Three-component reaction | Isatin, tetrahydroisoquinoline, terminal alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines with a urea (B33335) moiety acs.org |

| GBB-IMDA cascade | Aldehyde, amine, isocyanide, dienophile | Imidazopyridine-fused isoquinolinones beilstein-journals.orgresearchgate.net |

| Ugi-4CR followed by annulation | o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia (B1221849) | Polycyclic quinazolinones acs.org |

| Three-component reaction | Isoquinoline, isothiocyanates, aminobenzofuran derivative | Isoquinazoline derivatives tandfonline.com |

Synthesis of Polyfunctionalized Isoquinoline Derivatives

The demand for novel therapeutic agents has driven the development of synthetic routes to polyfunctionalized isoquinoline derivatives. A convenient pathway to α-CF3-substituted α-amino acid derivatives bearing an isoquinolone core has been developed via a Rh(III)-catalyzed [4+2]-annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates. nih.gov The resulting isoquinolones can be further transformed into highly functionalized isoquinolines through successive aromatization and cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov

The synthesis of diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks is a testament to the versatility of this scaffold in medicinal chemistry. nih.govrsc.org Recent literature describes various methodologies for introducing a wide array of functional groups onto the isoquinoline ring system. nih.govrsc.orgresearchgate.net

Construction of Fused Isoquinoline and Core-Embedded Heterocyclic Frameworks

The fusion of the isoquinoline core with other heterocyclic or carbocyclic rings leads to complex molecular architectures with potentially enhanced biological activities. nih.govrsc.org A concise approach to preparing tricyclic isoquinolines, found in numerous natural products, involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. nih.gov This method allows for the construction of a new benzene ring fused to the pyridine (B92270) core. nih.gov

Pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, present in many marine alkaloids like the lamellarins, are of significant interest. rsc.org Synthetic strategies towards these fused systems often involve the initial construction of the isoquinoline core followed by annulation of the pyrrole (B145914) ring. rsc.org For instance, a one-pot, three-component synthesis of pyrrolo[2,1-a]isoquinolines has been reported from the reaction of isatin with tetrahydroisoquinoline and chalcone (B49325). nih.gov Additionally, the reaction of dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) affords tricyclic pyrrolo[2,1-a]isoquinoline structures. mdpi.com

| Fused System | Synthetic Strategy | Key Reactants |

| Tricyclic Isoquinolines | Annulation of a benzene ring | Pyridine derivatives, β-ethoxy α,β-unsaturated carbonyls nih.gov |

| Pyrrolo[2,1-a]isoquinolines | One-pot three-component reaction | Isatin, tetrahydroisoquinoline, chalcone nih.gov |

| Pyrrolo[2,1-a]isoquinolines | Cyclization reaction | Dihydroisoquinolines, dimethyl acetylenedicarboxylate (DMAD) mdpi.com |

| Imidazopyridine-fused isoquinolinones | GBB-IMDA cascade | Aldehyde, amine, isocyanide, dienophile beilstein-journals.orgresearchgate.net |

Formation of Isoquinoline N-oxides and Subsequent Reactions

Isoquinoline N-oxides are valuable synthetic intermediates and also exhibit biological activity. acs.org They can be prepared by direct N-oxidation of the parent isoquinoline, but this can be limited by undesired side reactions. acs.org Modern approaches often construct the N-oxide functionality concurrently with the heterocyclic ring.

A metal-free, intramolecular oxidative cyclization of ketoximes with alkenes, mediated by phenyliodine bis(trifluoroacetate) (PIFA), has been developed for the preparation of isoquinoline N-oxides. acs.org Another efficient method involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.org By choosing whether to protect the oxime hydroxyl group, this method can selectively produce either isoquinolines or isoquinoline N-oxides. rsc.org

Rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols also provides a regioselective synthesis of functionalized isoquinoline N-oxides under mild conditions. researchgate.net Once formed, isoquinoline N-oxides can be readily converted to the corresponding isoquinolines, for example, by treatment with zinc in an ammonium chloride solution. rsc.org

| Method | Key Reagents/Catalyst | Substrate | Key Features |

| Intramolecular Oxidative Cyclization | Phenyliodine bis(trifluoroacetate) (PIFA) | Ketoximes with alkenes | Metal-free, ionic pathway mechanism. acs.org |

| Intramolecular Cyclization | Cu(I) catalyst | (E)-2-alkynylaryl oxime derivatives | Green solvent (water), selective to N-oxide or isoquinoline. rsc.org |

| Oxidative Annulation | Rh(III) catalyst | Aryl oximes, tertiary propargyl alcohols | Mild conditions, broad substrate scope. researchgate.net |

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids in plants is a complex and elegant process that begins with the amino acid L-tyrosine. frontiersin.org This precursor is converted through a series of enzymatic steps into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgoup.com The foundational step in the formation of the isoquinoline core is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). oup.compnas.org This reaction stereoselectively produces the central intermediate, (S)-norcoclaurine, which is the precursor to a vast array of benzylisoquinoline alkaloids (BIAs). oup.compnas.org

The structural diversity of BIAs arises from the subsequent enzymatic modifications of (S)-norcoclaurine. oup.com A key branch point intermediate is (S)-reticuline, which is formed from (S)-norcoclaurine through a series of methylation and hydroxylation reactions. pnas.org (S)-Reticuline serves as a precursor for the biosynthesis of numerous BIA subgroups, including morphine, codeine, and berberine (B55584). frontiersin.orgresearchgate.net

One of the pivotal enzymes in the diversification of BIA structures is the berberine bridge enzyme (BBE). frontiersin.org This FAD-dependent enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to the formation of (S)-scoulerine, the precursor to protoberberine alkaloids like berberine. frontiersin.org The intricate biosynthetic pathways of isoquinoline alkaloids are a testament to the efficiency and selectivity of enzymatic catalysis in constructing complex molecular architectures.

Table 1: Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| (S)-norcoclaurine synthase | NCS | Catalyzes the Pictet-Spengler condensation to form the isoquinoline core. oup.compnas.org | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-norcoclaurine |

| Berberine bridge enzyme | BBE | Catalyzes the formation of the berberine bridge in protoberberine alkaloid biosynthesis. frontiersin.org | (S)-reticuline | (S)-scoulerine |

Synthesis of Specific Isoquinoline Derivative Classes

Dihydro- and tetrahydroisoquinolines are fundamental building blocks in the synthesis of numerous natural products and pharmaceuticals. mdpi.com Classical methods for their synthesis, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been employed for over a century. mdpi.compharmaguideline.com The Bischler–Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline. wikipedia.org The Pictet–Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to afford a tetrahydroisoquinoline. pharmaguideline.com

Modern advancements in synthetic methodology have provided more efficient and enantioselective routes to these important scaffolds. mdpi.comscilit.com Asymmetric hydrogenation and asymmetric transfer hydrogenation have emerged as powerful tools for the synthesis of chiral tetrahydroisoquinolines. mdpi.com These methods often utilize transition metal catalysts, such as rhodium and iridium, complexed with chiral ligands to achieve high enantioselectivity. mdpi.com For instance, rhodium/diamine-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines using a formic acid/triethylamine mixture as the hydrogen source can provide tetrahydroisoquinolines in high yield and with excellent enantiomeric excess. mdpi.com

Another contemporary approach involves palladium-catalyzed sequential C(sp²)–H and C(sp³)–H bond activation to construct the dihydroisoquinoline core. nih.gov This method offers high atom economy and allows for the modular synthesis of these heterocyclic systems. nih.gov

Table 2: Comparison of Synthetic Methods for Dihydro- and Tetrahydroisoquinolines

| Method | Description | Key Features |

|---|---|---|

| Bischler–Napieralski Reaction | Cyclization of a β-phenylethylamide. wikipedia.org | Forms 3,4-dihydroisoquinolines. wikipedia.org |

| Pictet–Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde/ketone. pharmaguideline.com | Forms tetrahydroisoquinolines. pharmaguideline.com |

| Asymmetric Transfer Hydrogenation | Rhodium/diamine-catalyzed reduction of dihydroisoquinolines. mdpi.com | Provides chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.com |

| Palladium-Catalyzed C-H Activation | Sequential activation of C(sp²)–H and C(sp³)–H bonds. nih.gov | High atom economy and modular synthesis. nih.gov |

Isoquinoline-1,3(2H,4H)-dione derivatives are an important class of heterocyclic compounds with diverse biological activities. Recent synthetic efforts have focused on the development of efficient and environmentally friendly methods for their preparation. rsc.org One notable approach involves a radical cascade reaction of acryloyl benzamides. rsc.org This strategy utilizes various radical precursors to initiate a cyclization cascade, leading to the formation of the isoquinoline-1,3-dione scaffold. rsc.org This method allows for the introduction of a variety of substituents at different positions of the heterocyclic ring, providing access to a diverse library of compounds. rsc.org

Bis-benzylisoquinoline alkaloids (BBIs) are a fascinating subclass of isoquinoline alkaloids characterized by two isoquinoline units linked together, often through a diaryl ether bond. nih.govrsc.org The synthesis of these complex molecules presents a significant challenge to organic chemists. A key step in the construction of many BBIs is the formation of the biaryl ether linkage, which is commonly achieved through an Ullmann coupling reaction. nih.gov This copper-catalyzed reaction involves the coupling of a halogenated benzyltetrahydroisoquinoline with a phenolic benzyltetrahydroisoquinoline. nih.gov The efficiency of the Ullmann coupling can be influenced by the electronic nature of the coupling partners and steric hindrance around the reaction centers. nih.gov The modular nature of this synthetic approach allows for the preparation of various diastereomers of the target BBI by using different stereoisomers of the monomeric units. nih.gov

The synthesis of tricyclic isoquinoline derivatives has garnered interest due to their potential as novel therapeutic agents. mdpi.comscilit.comuts.edu.au One effective strategy for the construction of these fused ring systems is the [2 + 3] cycloaddition reaction between a 1-methyl-3,4-dihydroisoquinoline (B1216472) and dimethyl acetylenedicarboxylate (DMAD). mdpi.comscilit.comuts.edu.au This reaction proceeds to afford a dihydropyrrolo[2,1-a]isoquinoline core structure. mdpi.comscilit.comuts.edu.au The success of this cycloaddition is dependent on the substituents present on the dihydroisoquinoline ring. For instance, the reaction proceeds well with aryl ether substituents, but is not compatible with amine, amide, or nitro groups at the C-7 position. mdpi.comscilit.comuts.edu.au This methodology provides a direct route to a unique tricyclic scaffold that can be further elaborated to explore its biological properties. mdpi.comscilit.comuts.edu.au

Another approach to tricyclic isoquinoline-based sultams involves a Heck-aza-Michael strategy. nih.gov This method installs the isoindoline (B1297411) or tetrahydroisoquinoline ring via a Heck reaction on a vinylsulfonamide, followed by a one-pot deprotection and intramolecular aza-Michael reaction. nih.gov Subsequent cyclization with paraformaldehyde or 1,1'-carbonyldiimidazole (B1668759) generates the tricyclic sultam library. nih.gov

Reaction Mechanisms and Chemical Transformations of Isoquinoline

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline ring system predominantly occur on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. gcwgandhinagar.comimperial.ac.uk The nitrogen atom withdraws electrons from the pyridine ring, making it less susceptible to attack by electrophiles. gcwgandhinagar.com Consequently, electrophiles preferentially attack the carbocyclic ring. quimicaorganica.org

Common electrophilic substitution reactions for isoquinoline include nitration, sulfonation, and halogenation. gcwgandhinagar.comuop.edu.pk For instance, nitration with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in Similarly, sulfonation and bromination also lead to substitution at the 5 and 8 positions. shahucollegelatur.org.in

Table 1: Electrophilic Aromatic Substitution Reactions of Isoquinoline

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5-Nitroisoquinoline and 8-Nitroisoquinoline | shahucollegelatur.org.in |

| Sulfonation | Oleum | Isoquinoline-5-sulfonic acid | shahucollegelatur.org.in |

| Bromination | Br2/AlCl3 | 5-Bromoisoquinoline | shahucollegelatur.org.in |

The regioselectivity of electrophilic aromatic substitution on the isoquinoline ring is directed towards positions 5 and 8. gcwgandhinagar.comquimicaorganica.orguop.edu.pk This preference is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org Attack at positions 5 or 8 allows for the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at positions 6 or 7 results in a less stable intermediate with only one such resonance structure. quimicaorganica.org

Nucleophilic Substitution Reactions on the Isoquinoline Ring System

Nucleophilic substitution reactions on the isoquinoline ring occur preferentially on the electron-deficient heterocyclic ring, primarily at the C-1 position. gcwgandhinagar.comquora.com If the C-1 position is occupied, substitution may occur at C-3. uop.edu.pk This reactivity pattern is a consequence of the nitrogen atom's electron-withdrawing effect, which makes the α-carbon (C-1) most susceptible to nucleophilic attack. quora.com

A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. shahucollegelatur.org.in Similarly, reactions with organolithium reagents or Grignard reagents lead to the formation of 1-alkyl or 1-aryl derivatives. arsdcollege.ac.in The mechanism for these substitutions typically involves an addition-elimination pathway. quimicaorganica.org The initial addition of the nucleophile to C-1 forms a stable intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org

The reaction of isoquinoline with strong nucleophiles often proceeds through an initial addition step to form a dihydroisoquinoline intermediate, which can then be trapped or rearomatized. iust.ac.ir For instance, the reaction with butyllithium (B86547) results in the formation of a 1,2-dihydroisoquinoline (B1215523) derivative, which can be subsequently oxidized to the corresponding 1-substituted isoquinoline. shahucollegelatur.org.iniust.ac.ir

The stability of the primary addition product is enhanced by the annulation of the benzene ring. shahucollegelatur.org.in Hard nucleophiles, in particular, favor attack at the C-1 position. quimicaorganica.org This is because the resulting negative charge can be effectively delocalized onto the ring nitrogen, a crucial factor for the reaction to proceed. quimicaorganica.org

Oxidation and Reduction Reactions of Isoquinoline

The oxidation and reduction of isoquinoline can affect either the pyridine or the benzene ring, depending on the reagents and reaction conditions.

Oxidation of isoquinoline is generally difficult and requires vigorous conditions, which can lead to ring cleavage. pharmaguideline.com For example, oxidation with alkaline potassium permanganate (B83412) results in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). shahucollegelatur.org.inuop.edu.pk Oxidation with peracetic acid yields the isoquinoline N-oxide. uop.edu.pk The presence of substituents on the benzene ring can influence the outcome of the oxidation. shahucollegelatur.org.in For instance, 5-aminoisoquinoline (B16527) undergoes oxidation in the benzene ring, whereas 5-nitroisoquinoline is oxidized in the pyridine ring. shahucollegelatur.org.in

Reduction of isoquinoline can be achieved through various methods, including catalytic hydrogenation and metal-based reductions. shahucollegelatur.org.in Catalytic hydrogenation in an acidic medium, such as acetic acid, selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in In contrast, reduction in concentrated hydrochloric acid selectively saturates the benzene ring, yielding 5,6,7,8-tetrahydroisoquinoline. shahucollegelatur.org.in Further hydrogenation can lead to decahydroisoquinoline. shahucollegelatur.org.in

Table 2: Oxidation and Reduction Products of Isoquinoline

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Oxidation | Alkaline KMnO4 | Phthalic acid and Pyridine-3,4-dicarboxylic acid | shahucollegelatur.org.inuop.edu.pk |

| Oxidation | Peracetic acid | Isoquinoline N-oxide | uop.edu.pk |

| Reduction | H2, Pt in CH3COOH | 1,2,3,4-Tetrahydroisoquinoline | shahucollegelatur.org.in |

| Reduction | H2, Pt in conc. HCl | 5,6,7,8-Tetrahydroisoquinoline | shahucollegelatur.org.in |

| Reduction | Sn/HCl | 1,2,3,4-Tetrahydroisoquinoline | uop.edu.pk |

Isoquinoline is susceptible to degradation in oxidative environments, a process relevant to its environmental fate and metabolism. researchgate.netnih.gov The degradation can be initiated by various oxidizing agents, leading to the breakdown of the aromatic ring system.

The reaction with hydroxyl radicals (•OH) is a significant pathway for the oxidative degradation of isoquinoline. These highly reactive species can attack the isoquinoline ring, initiating a series of reactions that lead to its decomposition. While specific studies on isoquinoline sulfate (B86663) are limited, research on related N-heterocyclic aromatic compounds like quinoline (B57606) indicates that hydroxyl radicals play a crucial role in their degradation in aqueous environments. The reaction likely proceeds through the addition of the hydroxyl radical to the aromatic rings, forming hydroxylated intermediates that can undergo further oxidation and ring cleavage.

Degradation Mechanisms in Oxidative Environments

Sulfate Radical Reactions

The reaction of isoquinoline with sulfate radicals (SO₄•⁻), typically generated from persulfate (PS) or sulfite (B76179) (S(IV)), leads to its degradation through advanced oxidation processes. While direct studies on isoquinoline are limited, research on its isomer, quinoline, provides significant insight into the reaction mechanisms, which are expected to be analogous. The sulfate radical is a powerful oxidizing agent that can initiate a series of reactions leading to the cleavage of the heterocyclic and benzene rings. doi.org

The degradation process is initiated by the attack of SO₄•⁻ radicals on the isoquinoline molecule. This can lead to two primary pathways:

Hydroxylation : The radical attack can result in the formation of hydroxylated isoquinoline derivatives. nih.gov

Ring Cleavage : The potent oxidative power of the sulfate radical can directly cleave the pyridine or benzene ring of the isoquinoline structure. doi.org

In systems where sulfate radicals are the main active species, they play a more vital role than other radicals like hydroxyl (•OH) or superoxide (B77818) (•O₂⁻) in the degradation pathway. doi.org The reaction ultimately breaks down the isoquinoline into smaller organic compounds and eventually mineralizes them into carbon dioxide and water. doi.orgnih.gov For instance, in studies involving quinoline, the attack by sulfate radicals leads to the formation of intermediates like 2,8-quinolinediol, followed by ring-opening to form compounds such as 3-pyridin-3-ylpropanal and 3-pyridine acrylic acid, along with various nitrile compounds. nih.gov

Denitrogenation Pathways

Denitrogenation, the removal of the nitrogen atom from the heterocyclic ring, is a critical process in fuel upgrading and environmental remediation. For isoquinoline, this typically occurs under specific conditions, such as in supercritical water (SCW). Computational studies have elucidated a detailed mechanism for this transformation. acs.org

The entire process of ring-opening and denitrogenation in SCW can be summarized in four main steps:

N-position Addition Reaction : The process begins with the addition of a water molecule to the nitrogen atom. acs.org

Ring-Opening Reaction : Following the initial addition, the C-N bond cleaves, opening the pyridine ring. acs.org

C-position Addition Reaction : Another addition reaction occurs at a carbon position on the newly opened structure. acs.org

Denitrogenation Reaction : The final step involves an elimination reaction that removes the nitrogen atom, typically as ammonia. acs.org

This pathway highlights that denitrogenation is intricately linked with the ring-opening of the molecule. The breaking of C-N bonds in SCW is primarily achieved through hydrogenation and hydrocracking mechanisms, which differ significantly from the thermocracking that dominates in pyrolysis. nih.gov

Thermal Reactions and Pyrolysis of Isoquinoline

Under high-temperature conditions in the absence of oxygen, isoquinoline undergoes thermal decomposition or pyrolysis. Studies conducted in shock tubes between 1275 K and 1700 K show that isoquinoline and its isomer quinoline decompose to produce an identical distribution of products. acs.orgacs.org This suggests that both molecules converge to a common intermediate during the decomposition process. acs.org

The initiation step of the pyrolysis is the ejection of a hydrogen atom from the pyridine ring, preferentially from the position ortho to the nitrogen atom, due to the resonance stabilization of the resulting radical. acs.orgelte.hu The decomposition then proceeds through a complex series of reactions, with the formation of a 1-indene imine radical proposed as a key intermediate that accounts for the observed product distribution. acs.org

The major products identified from the pyrolysis of isoquinoline are listed in the table below.

| Product Compound | Chemical Formula |

| Acetylene (B1199291) | C₂H₂ |

| Benzonitrile | C₆H₅CN |

| Cyanoacetylene | HC≡CCN |

| Benzene | C₆H₆ |

| Hydrogen Cyanide | HCN |

| Phenylacetylene | C₆H₅−C≡CH |

| Diacetylene | C₄H₂ |

Ring-Opening Mechanisms

The opening of the stable heterocyclic ring of isoquinoline is a key step in its degradation. As discussed in the context of denitrogenation, this process has been studied in detail in supercritical water (SCW). The mechanism involves the cleavage of either the 1C–2N or the 2N–3C bond. acs.org

This bond rupture is not a single step. It requires an initial addition reaction that breaks the extended π-system of the pyridine ring, followed by the cleavage of the C-N sigma bond. acs.org In SCW, water molecules facilitate this by adding across the C-N bond, forming a more strained intermediate that subsequently opens. Computational studies show that water molecules can act as catalysts, forming a six-membered ring transition state that is more stable and has a lower energy barrier than a four-membered ring transition state involving only one water molecule. acs.org

Another potential pathway for ring modification in substituted isoquinolines is the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This mechanism describes a substitution reaction where a nucleophile adds to the ring, causing the ring to open, and then re-close in a different way to yield the final product. This pathway is particularly relevant for nucleophilic substitutions on heterocyclic compounds. wikipedia.org

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction occurs can have a profound impact on the reaction rate and even alter the mechanistic pathway, leading to different products. In the chemistry of isoquinoline, this is evident in both cyclization and synthetic reactions.

For example, the cycloisomerization of isoquinoline propargylic carbinols to form benzindolizinones can be mediated by simple protic solvents like ethanol (B145695) or n-propanol. nih.gov It is hypothesized that these solvents form a hydrogen-bonding network that activates the substrate, facilitating the reaction. In this case, protic solvents provide a distinct advantage over π-Lewis acid catalysts, which can promote competing side reactions. nih.gov

Solvent choice can also dictate chemoselectivity. In the synthesis of different isoquinolinone derivatives from o-alkenylbenzamides, the choice of solvent directs the reaction to yield different isomers. Using acetonitrile (B52724) as the solvent favors the formation of 4-substituted isoquinolinones, whereas conducting the reaction in wet hexafluoro-2-isopropanol (HFIP) leads to 3-substituted isoquinolinones. researchgate.net This demonstrates the solvent's critical role in controlling the reaction's regiochemical outcome.

The properties of a solvent, such as its dielectric constant, can also be crucial. Supercritical water, for example, has a dielectric constant ranging from 2 to 30, making it behave like both nonpolar and polar organic solvents. This property allows it to dissolve organic substances like isoquinoline while also acting as a chemical reagent. sci-hub.se

Intramolecular Rearrangements and Migrations

Intramolecular rearrangements are reactions in which a molecule's atoms are reorganized, leading to a structural isomer. A notable example involving the isoquinoline framework is the aza-Claisen rearrangement . This is a type of acs.orgacs.org-sigmatropic rearrangement, analogous to the more common Claisen rearrangement, where an allyl group moves from a nitrogen atom to a carbon atom.

The general mechanism involves the concerted reorganization of six electrons over six atoms in a cyclic transition state. While the reaction often requires high temperatures, the use of a Lewis acid or the conversion of the substrate to an amide enolate can allow it to proceed under milder conditions.

This rearrangement has been applied in cascade reactions to synthesize complex fused heterocyclic systems. For instance, a one-pot synthesis of isoquinoline-fused isoquinolines utilizes an intramolecular hydroamination followed by an aza-Claisen type rearrangement cascade. researchgate.net Such reactions are valuable in synthetic chemistry for rapidly building molecular complexity from simpler starting materials.

Computational and Theoretical Studies in Isoquinoline Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a powerful lens through to examine the behavior of electrons and nuclei within a molecule. acs.orgnih.gov These calculations can predict a wide range of molecular properties with remarkable accuracy. acs.orgscience.gov

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying isoquinoline (B145761) systems due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are employed to investigate the geometry, vibrational frequencies, and electronic properties of isoquinoline and its derivatives. researchgate.netnih.gov For instance, the B3LYP functional combined with a 6-31G* basis set has been successfully used to obtain the geometry and vibrational band intensities of isoquinoline. researchgate.netnih.gov

Recent studies have utilized DFT to explore the molecular structure, thermodynamic parameters, and spectral properties of isoquinoline. researchgate.nettandfonline.comscirp.org These calculations provide valuable data on optimized molecular geometry, infrared frequencies, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding the molecule's stability and reactivity. tandfonline.comscirp.org DFT has also been applied to design novel isoquinoline-based derivatives and predict their nonlinear optical (NLO) properties. nih.gov The table below presents a selection of calculated properties for isoquinoline using DFT.

| Property | Calculated Value | Method | Reference |

| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) | researchgate.nettandfonline.com |

| Rotational Constants | 3.101, 1.22, 0.875 GHz | B3LYP/6-311++G(d,p) | researchgate.nettandfonline.com |

| HOMO-LUMO Energy Gap | 3.78 eV | B3LYP/6-311++G(d,p) | tandfonline.com |

Computational studies are instrumental in mapping out the intricate details of chemical reactions involving isoquinolines. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and determine the associated energy barriers. nih.gov This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation.

For example, DFT calculations have been used to investigate the mechanism of isoquinoline ring-opening and denitrogenation in supercritical water. researchgate.net Such studies provide a molecular-level understanding of complex chemical processes that are difficult to probe experimentally. Theoretical treatments have also been used to explain the orientation of electrophilic substitution reactions in isoquinoline, sometimes proposing new mechanisms to account for observed product distributions.

Quantum chemical calculations are widely used to predict and interpret various types of molecular spectra. Time-dependent DFT (TD-DFT) is a popular method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can predict the absorption wavelengths and oscillator strengths of electronic transitions, aiding in the assignment of experimental spectra. nih.gov

The gas-phase absorption spectrum of isoquinoline has been studied extensively in the vacuum ultraviolet (VUV) region, with assignments of valence and Rydberg transitions facilitated by DFT calculations. nih.govnih.govresearchgate.net Such studies have expanded the understanding of the electronic states of isoquinoline beyond what is accessible in solution spectra. nih.govnih.gov The table below showcases a comparison of experimental and calculated electronic transition energies for isoquinoline.

| Transition | Experimental Energy (eV) | Calculated Energy (eV) | Method | Reference |

| ππ* 2¹A' | ~3.96 | 4.14 | DFT | nih.gov |

| nπ* 1¹A'' | ~3.96 | 4.31 | DFT | nih.gov |

DFT calculations can accurately predict the ground-state equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculated geometries are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography and microwave spectroscopy. researchgate.net Furthermore, DFT can provide reliable predictions of other ground-state properties such as dipole moments and rotational constants. researchgate.nettandfonline.comresearchgate.net A comprehensive study using DFT has determined the optimized molecular shape of isoquinoline, reporting a dipole moment of 2.004 D and rotational constants of 3.101, 1.22, and 0.875 GHz. researchgate.nettandfonline.com

Molecular Modeling of Isoquinoline Derivatives

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to study the structure, properties, and interactions of molecules. In the context of isoquinoline chemistry, molecular modeling is frequently used in drug discovery and materials science. researchgate.net

For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, a molecular modeling approach, have been applied to investigate novel isoquinoline derivatives as inhibitors of cyclin-dependent kinase 8 (CDK8). tandfonline.com These models help to understand the relationship between the molecular structure of the inhibitors and their biological activity, guiding the design of more potent compounds. tandfonline.com Molecular docking, another key modeling technique, is used to predict the binding conformation of isoquinoline derivatives within the active site of a target protein. tandfonline.com

Computational Studies of Fragmentation Behavior in Mass Spectrometry

Mass spectrometry is a powerful analytical technique for identifying and structuring elucidating chemical compounds. When coupled with computational chemistry, it can provide deep insights into the fragmentation pathways of ions in the gas phase. nih.govresearchgate.net

Computational studies have been employed to investigate the collision-induced dissociation (CID) patterns of isoquinoline alkaloids. nih.govresearchgate.net By calculating the energies of different fragmentation pathways, researchers can rationalize the observed mass spectra and identify characteristic fragment ions for different classes of isoquinoline alkaloids. nih.govresearchgate.net For example, the mechanisms behind the formation of specific fragment ions, such as [M-NH₃]⁺ and [M-CH₃]⁺, have been elucidated using computational chemistry. nih.govresearchgate.net This combined experimental and computational approach is invaluable for the rapid and accurate structural identification of isoquinoline-containing compounds in complex mixtures. nih.govresearchgate.net DFT calculations have also been used to substantiate the unusual fragmentation behavior of certain isoquinoline-3-carboxamides, which involve multiple reversible water adduct formations in the gas phase. acs.org

Simulation of Interstellar Medium Reactions Involving Isoquinoline Formation

The study of chemical reactions occurring in the interstellar medium (ISM) provides crucial insights into the origins of complex organic molecules, some of which are precursors to life. Computational and theoretical studies have become indispensable tools in simulating the harsh conditions of the ISM and predicting the formation pathways of molecules like isoquinoline.

Recent research has proposed that nitrogen-substituted polycyclic aromatic hydrocarbons (NPAHs), such as quinoline (B57606) and isoquinoline, could play a significant role in the astrochemical evolution of the interstellar medium. researchgate.net However, the precise mechanisms of their formation have remained elusive. Computational simulations have been employed to explore potential gas-phase synthesis routes under conditions mimicking those of circumstellar envelopes of carbon stars. researchgate.net

One theoretical study has revealed a novel concept for the formation of isoquinoline under high-temperature conditions. researchgate.net This pathway involves the reaction of pyridyl radicals with two acetylene (B1199291) molecules. researchgate.net Such reactions are significant as they represent a previously unidentified class of reactions that can synthesize aromatic structures with embedded nitrogen atoms, which are fundamental building blocks in biological systems. researchgate.net

Once formed in circumstellar shells, these NPAHs can be ejected and subsequently incorporated into icy interstellar grains within cold molecular clouds. researchgate.net Further photoprocessing of these molecules, including isoquinoline, is believed to lead to the formation of more complex structures, such as nucleobases, which have been identified in meteorites like the Murchison meteorite. researchgate.net

The data obtained from these simulations, such as reaction rate constants and product branching fractions as a function of temperature, are vital inputs for photochemical models of celestial bodies' atmospheres, like Titan. researchgate.net These models help to simulate the effect of these reactions on the abundances of various species at different altitudes. researchgate.net The absorption cross-sections of isoquinoline, particularly in the vacuum ultraviolet (VUV) region, are also crucial data points for these models, aiding in the theoretical modeling of its photochemistry in planetary atmospheres and the ISM. researchgate.net

The investigation into the formation of complex organic molecules in the ISM is an active area of research that combines observational astronomy, laboratory experiments, and computational chemistry. acs.orgarxiv.org The insights gained from simulations of isoquinoline formation contribute to a broader understanding of the chemical complexity that can arise in extraterrestrial environments and the potential for the interstellar synthesis of molecules relevant to life. iisc.ac.in

Coordination Chemistry of Isoquinoline and Its Derivatives

Isoquinoline (B145761) as a Ligand in Metal Complexes

Isoquinoline, a heterocyclic aromatic organic compound, functions as an effective ligand in coordination chemistry. amerigoscientific.com As an analog of pyridine (B92270), isoquinoline is a weak base, and the lone pair of electrons on its nitrogen atom can be donated to a metal center, forming coordination complexes. amerigoscientific.comwikipedia.org The aromatic nature of the isoquinoline ring contributes to the stability of the resulting metal complexes. amerigoscientific.com Its derivatives are utilized as ligands in the synthesis of various coordination compounds, including metal-organic frameworks (MOFs). amerigoscientific.com The specific chemical properties and reactivity of isoquinoline can be modified by attaching different substituents to its rings, which in turn influences the characteristics of the metal complexes formed. amerigoscientific.com

Synthesis and Characterization of Metal-Isoquinoline Complexes

The synthesis of metal-isoquinoline complexes typically involves the reaction of a suitable metal salt with isoquinoline in an appropriate solvent. up.ac.zaclarku.edu Characterization of these complexes is achieved through various analytical techniques, including infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction. up.ac.zanih.govresearchgate.net

A series of neutral coordination complexes have been synthesized by reacting isoquinoline (iQuin) with cobalt(II) and nickel(II) chloride and bromide salts. clarku.edutandfonline.com The reactions, generally carried out in solvents like acetonitrile (B52724) or 1-propanol, yield complexes with varying stoichiometries. up.ac.za

The synthesized compounds include:

(iQuin)₂CoCl₂ (1) clarku.edutandfonline.com

(iQuin)₂CoBr₂ (2) clarku.edutandfonline.com

(iQuin)₄CoCl₂ (3) clarku.edutandfonline.com

(iQuin)₄CoBr₂ (4) clarku.edutandfonline.com

(iQuin)₄NiCl₂ (5) clarku.edutandfonline.com

(iQuin)₄NiBr₂ (6) clarku.edutandfonline.com

(iQuin)₂NiBr₂(CH₃CN)₂ (7) clarku.edutandfonline.com

Efforts to synthesize these complexes can sometimes be complicated by the poor solubility of isoquinoline in water and the poor solubility of the metal salts in low polarity solvents. up.ac.za

Table 1: Synthesized Cobalt(II) and Nickel(II) Isoquinoline Complexes

| Compound Number | Formula | Metal Ion | Halide |

|---|---|---|---|

| 1 | (iQuin)₂CoCl₂ | Cobalt(II) | Chloride |

| 2 | (iQuin)₂CoBr₂ | Cobalt(II) | Bromide |

| 3 | (iQuin)₄CoCl₂ | Cobalt(II) | Chloride |

| 4 | (iQuin)₄CoBr₂ | Cobalt(II) | Bromide |

| 5 | (iQuin)₄NiCl₂ | Nickel(II) | Chloride |

| 6 | (iQuin)₄NiBr₂ | Nickel(II) | Bromide |

| 7 | (iQuin)₂NiBr₂(CH₃CN)₂ | Nickel(II) | Bromide |

Copper(II) complexes with isoquinoline derivatives have been synthesized and characterized. For instance, three new copper(II) complexes of 5-pyridin-2-yl- amerigoscientific.comnih.govdioxolo[4,5-g]isoquinoline (PYP) were prepared: [Cu₂(PYP)₂Cl₄] (1), Cu₄(PYP)₄(ClO₄)₂(H₂O)₂₂·2H₂O (2), and [Cu₂(PYP)₂Cl₄]n (3). nih.gov Another study details the synthesis of copper(II) complexes by reacting copper(II) chloride dihydrate with 1-(isoquinolin-3-yl)heteroalkyl-2-ones in dimethylformamide (DMF). nih.gov The use of DMF as a solvent was found to improve the purity and isolation of the resulting copper(II) complexes. nih.gov The formation of these complexes was confirmed by shifts in the stretching bands of the C=O group of the lactam or cyclic urea (B33335) ring and the C=N moiety of the isoquinoline ring in their infrared spectra. nih.gov

Mixed ligand coordination compounds involving isoquinoline have also been synthesized. A notable example is the reaction of Ni(NCS)₂ with an equimolar mixture of isoquinoline and 4-phenylpyridine, which resulted in the formation of the novel mixed ligand coordination compound Ni(NCS)₂(isoquinoline)₂(4-phenylpyridine)₂. researchgate.net This compound has been structurally elucidated through X-ray diffraction in its inclusion compounds with xylene isomers. researchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

X-ray crystallography is a primary technique for the detailed structural analysis of metal-isoquinoline complexes, providing precise information on bond lengths, bond angles, and coordination geometries. up.ac.zaresearchgate.netnih.gov

For the cobalt(II) and nickel(II) halide complexes, crystal structures have been reported for (iQuin)₂CoCl₂ (1), (iQuin)₂CoBr₂ (2), (iQuin)₄CoCl₂ (3), (iQuin)₄CoBr₂ (4), (iQuin)₄NiCl₂ (5), and (iQuin)₂NiBr₂(CH₃CN)₂ (7). clarku.edutandfonline.com In the structure of [CoCl₂(C₉H₇N)₂], the cobalt atom is coordinated by two chloride ligands and two nitrogen atoms from the two isoquinoline ligands, resulting in a slightly distorted tetrahedral geometry. researchgate.net The Co-N bond lengths are 2.0697 (18) Å, Co-Cl bond lengths are 2.2445 (7) Å, and the N-Co-N and Cl-Co-Cl bond angles are 107.16 (10)° and 113.44 (4)°, respectively. researchgate.net

A common feature in the crystal structures of these complexes is the rotational disorder of some isoquinoline ligands, which is likely caused by the similar spatial requirements of the two possible orientations. clarku.edutandfonline.com This disorder is noted to be temperature-independent. clarku.edutandfonline.com

Table 2: Selected Crystallographic Data for (iQuin)₂CoCl₂ (1)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Temperature (K) | 100 |

| Co-N Bond Length (Å) | 2.0697 (18) |

| Co-Cl Bond Length (Å) | 2.2445 (7) |

| N-Co-N Bond Angle (°) | 107.16 (10) |

| Cl-Co-Cl Bond Angle (°) | 113.44 (4) |

Data corresponds to the related complex [CoCl₂(C₉H₇N)₂]. researchgate.net

Magnetic Properties of Isoquinoline Coordination Complexes

The magnetic properties of coordination compounds are determined by the number of unpaired electrons and their interactions. fiveable.me Magnetic measurements for the family of cobalt(II) and nickel(II) isoquinoline halide complexes indicate that their magnetic behavior is primarily governed by single-ion anisotropy effects. clarku.edutandfonline.com For the tetrahedral complexes (iQuin)₂CoCl₂ (1) and (iQuin)₂CoBr₂ (2), there are also indications of the presence of antiferromagnetic exchange. clarku.edutandfonline.com The study of magnetic properties helps in understanding the magnetostructural relationships that influence the sign and strength of magnetic exchange within these molecules. tandfonline.com

Table 3: Magnetic Behavior of Co(II) and Ni(II) Isoquinoline Complexes

| Compound | Dominant Magnetic Behavior | Additional Interactions |

|---|---|---|

| (iQuin)₂CoCl₂ | Single-ion anisotropy | Antiferromagnetic exchange |

| (iQuin)₂CoBr₂ | Single-ion anisotropy | Antiferromagnetic exchange |

| (iQuin)₄CoCl₂ | Single-ion anisotropy | - |

| (iQuin)₄CoBr₂ | Single-ion anisotropy | - |

| (iQuin)₄NiCl₂ | Single-ion anisotropy | - |

| (iQuin)₄NiBr₂ | Single-ion anisotropy | - |

| (iQuin)₂NiBr₂(CH₃CN)₂ | Single-ion anisotropy | - |

Based on findings from Bellerive et al. clarku.edutandfonline.com

Isoquinoline Derivatives as Ligands in Metal-Organic Frameworks (MOFs)

The integration of N-heterocyclic compounds as organic linkers in the architecture of Metal-Organic Frameworks (MOFs) has been a subject of considerable research, primarily due to the coordination versatility of the nitrogen atom. While ligands based on pyridine and imidazole (B134444) are more common, the use of isoquinoline derivatives in MOF synthesis represents a more specialized, yet burgeoning, area of investigation. The isoquinoline scaffold offers unique electronic and steric properties that can influence the resulting MOF's topology, porosity, and catalytic activity.

Research in this domain has explored the incorporation of isoquinoline moieties into the organic struts that connect metal nodes. These frameworks leverage the rigid structure of the isoquinoline ring system to construct robust and porous materials. One notable example involves the use of a recyclable magnetic Cu-MOF-74, which has been utilized in the microwave-assisted synthesis of 1-aminoisoquinolines. rsc.org This application highlights the role of MOFs in facilitating reactions to produce isoquinoline derivatives, as well as the potential for isoquinoline-based structures to be part of the catalytic system itself.

Furthermore, more complex ligand designs, such as those based on biquinoline structures, have been successfully employed to create novel MOFs. For instance, 2,2′-bicinchoninic acid, a biquinoline derivative, has been used as a Janus-head ligand to synthesize a new family of MOFs with s-block (Sr, Ba) and d-block (Y, Cd) metals. nih.gov These examples, while not based on simple isoquinoline linkers, demonstrate the viability of incorporating the broader quinoline (B57606) and isoquinoline structural motifs into MOF architectures. The resulting materials have shown promise in catalytic applications, such as the transformation of carbonyl compounds. nih.gov

The table below summarizes examples of MOFs incorporating isoquinoline or related heterocyclic ligand structures.

| MOF Name/Type | Metal Node | Organic Linker/Ligand | Application |

| Cu-MOF-74 | Copper | Utilized in the synthesis of 1-aminoisoquinolines | Catalysis |

| GR-MOFs | Sr, Ba, Y, Cd | 2,2′-bicinchoninic acid (a biquinoline derivative) | Catalysis |

The exploration of isoquinoline derivatives as primary linkers in MOF construction is an area with significant potential for the development of new materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis.

Role of Isoquinoline in Chiral Ligand Design for Asymmetric Synthesis

The isoquinoline framework is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.gov Its rigid bicyclic structure provides a well-defined steric environment that can be effectively transmitted to a metal's coordination sphere, thereby inducing high stereoselectivity in catalytic transformations. The nitrogen atom of the isoquinoline ring serves as a strong coordination site for a variety of transition metals, while substituents at various positions on the ring system allow for fine-tuning of the ligand's electronic and steric properties.

A notable class of such ligands is the bis-8-aryl-isoquinoline (AriQ) bis-alkylamine ligands. These tetradentate ligands, when complexed with iron, form catalysts that are highly effective in asymmetric oxidation reactions. nih.govacs.org For example, an iron(II) complex of a chiral bis-isoquinoline bis-alkylamine ligand has been shown to mediate the enantioselective epoxidation and hydroxy carbonylation of conjugated alkenes with high yields and enantiomeric excess (ee). nih.govacs.org The modular synthesis of these ligands allows for systematic variation of the aryl group at the 8-position of the isoquinoline ring, enabling a precise tuning of the catalyst's performance. nih.govacs.org

In the realm of asymmetric hydrogenation, chiral catalysts derived from isoquinoline-based ligands have also demonstrated significant utility. For instance, chiral cationic ruthenium diamine catalysts have been successfully employed for the asymmetric hydrogenation of a wide range of isoquinoline derivatives to produce chiral tetrahydroisoquinolines with up to 92% ee. bohrium.com The choice of the counteranion in these catalytic systems was found to be crucial, with non-coordinating anions like BArF- leading to higher enantioselectivity. bohrium.com

The following table presents selected research findings on the application of isoquinoline-based chiral ligands in asymmetric synthesis, detailing the catalyst, reaction type, substrate, and the resulting yield and enantioselectivity.

| Catalyst/Ligand System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |

| Fe(II)(AriQ2dp)(OTf)2 | Epoxidation | Chalcone (B49325) | 95 | 98 |

| Fe(II)(AriQ2mc)(OTf)2 | Hydroxy Carbonylation | 4-Phenyl-3-buten-2-one | 80 | 96 |

| [RuCl2(arene)(diamine)] | Asymmetric Hydrogenation | 1-Methyl-3,4-dihydroisoquinoline (B1216472) | >99 | 92 |

| Rhodium-ZhaoPhos with HCl | Asymmetric Hydrogenation | 1-Phenylisoquinoline | >99 | 99 |

The continued development of novel chiral ligands incorporating the isoquinoline scaffold is a testament to its importance in the field of asymmetric synthesis. nih.gov These advancements pave the way for more efficient and selective methods for the production of enantiomerically pure compounds, which are of significant interest in the pharmaceutical and fine chemical industries.

Advanced Analytical Methodologies for Isoquinoline and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of isoquinoline (B145761) and its derivatives, enabling the separation of complex mixtures and the precise quantification of individual components.

High-Performance Liquid Chromatography (HPLC) and its Variants (RP-HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of isoquinoline alkaloids. nih.gov The most common mode is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. researchgate.net For the analysis of basic compounds like isoquinoline, the mobile phase composition and pH are critical parameters that influence retention and peak shape. researchgate.net Mobile phases often consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or sodium phosphate. researchgate.net Adjusting the pH can control the ionization state of the analyte, affecting its interaction with the stationary phase. The use of acidic mobile phases is common to ensure the protonation of the basic nitrogen atom in the isoquinoline ring, leading to good peak shapes. For instance, a method for analyzing isoquinoline alkaloids used a mobile phase of acetonitrile-methanol-30 mM ammonium formate adjusted to pH 2.80, which resulted in excellent peak shapes. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase liquid chromatography that uses a polar stationary phase (like silica (B1680970) or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comnih.gov This technique is particularly advantageous for separating highly polar and hydrophilic compounds that show little to no retention in RP-HPLC. nih.govchromatographyonline.com The retention mechanism in HILIC primarily involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. sigmaaldrich.comoup.com HILIC can be an effective alternative for the separation of polar basic alkaloids and offers enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient spray ionization. sigmaaldrich.comscielo.org.za

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection | Application Note |

|---|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium formate, pH 2.8-5.0) | UV/Diode Array Detector (DAD) | Excellent for separating a wide range of isoquinoline alkaloids based on hydrophobicity. researchgate.netresearchgate.net |